molecular formula C13H18ClNO2 B6181309 2-(4-phenylpiperidin-1-yl)acetic acid hydrochloride CAS No. 1445133-23-2

2-(4-phenylpiperidin-1-yl)acetic acid hydrochloride

Cat. No.: B6181309
CAS No.: 1445133-23-2
M. Wt: 255.7
InChI Key:
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Description

2-(4-Phenylpiperidin-1-yl)acetic acid hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and an acetic acid moiety, forming a hydrochloride salt.

Preparation Methods

The synthesis of 2-(4-phenylpiperidin-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

    Substitution with Phenyl Group: The phenyl group is introduced through substitution reactions, often using reagents like phenyl halides under basic conditions.

    Introduction of Acetic Acid Moiety: The acetic acid moiety is incorporated through reactions such as esterification or amidation.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

2-(4-Phenylpiperidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or the piperidine ring is substituted with other functional groups.

Scientific Research Applications

2-(4-Phenylpiperidin-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the development of materials and chemicals for industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-Phenylpiperidin-1-yl)acetic acid hydrochloride can be compared with other similar compounds, such as:

    2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: This compound has a similar structure but differs in the position of the phenyl group.

    Piperidine derivatives: These compounds share the piperidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.

Properties

CAS No.

1445133-23-2

Molecular Formula

C13H18ClNO2

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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